Fmoc-D-Ser(tBu)-OH

Peptide Synthesis Enantiomeric Purity Chiral Chromatography

Incorporating D-serine into D-peptide therapeutics? Unprotected hydroxyls cause O-acylation, while L-enantiomers risk racemization under standard coupling. Fmoc-D-Ser(tBu)-OH (CAS 128107-47-1) solves both. - **Orthogonal protection**: Fmoc (base-labile) + tBu ether (acid-labile) - fully compatible with automated Fmoc SPPS workflows. - **High stereochemical fidelity**: ≥99.5% enantiomeric purity (HPLC) ensures minimal L-epimer contamination for reproducible bioactivity. - **Supply reliability**: Available in bulk (≥98% purity, ≤1.0% water) - GMP-compatible with established multi-vendor supply chain.

Molecular Formula C22H25NO5
Molecular Weight 383.4 g/mol
CAS No. 128107-47-1
Cat. No. B557307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Ser(tBu)-OH
CAS128107-47-1
SynonymsFmoc-O-tert-butyl-D-serine; 128107-47-1; Fmoc-D-Ser(tBu)-OH; Fmoc-D-Ser(But)-OH; ST030559; (2R)-3-(tert-butoxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoicacid; (2R)-3-(tert-butoxy)-2-[(fluoren-9-ylmethoxy)carbonylamino]propanoicacid; PubChem10040; AC1OCWC0; AC1Q1NGV; Fmoc-O-tert.butyl-D-serine; KSC915Q4F; 47311_ALDRICH; SCHEMBL119565; O-tert-Butyl-N-Fmoc-L-serine; 47311_FLUKA; CTK8B5842; MolPort-003-934-060; MolPort-028-751-529; ZINC2149703; ANW-50464; CF-306; MFCD00077071; SBB002936; AKOS015837434
Molecular FormulaC22H25NO5
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C22H25NO5/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m1/s1
InChIKeyREITVGIIZHFVGU-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Ser(tBu)-OH: Gold Standard for D-Serine SPPS


Fmoc-D-Ser(tBu)-OH (CAS 128107-47-1) is an N-α-Fmoc-protected, O-tert-butyl-protected D-serine derivative. It is the preferred building block for incorporating D-serine residues into peptides via Fmoc solid-phase peptide synthesis (SPPS). The orthogonal Fmoc/tBu protection scheme—where the base-labile Fmoc group protects the α-amine and the acid-labile tert-butyl ether protects the side-chain hydroxyl—enables stepwise peptide assembly under mild, compatible deprotection conditions . This compound is commercially available from multiple vendors in high purity grades (typically ≥98% by HPLC, with enantiomeric purity ≥99.5% [a/a]), and is widely employed in academic and industrial settings for the synthesis of conformationally constrained, bioactive, and therapeutically relevant D-peptides .

+
Orthogonal Fmoc/tBu protection supports standard Fmoc-SPPS workflows
Base-labile Fmoc and acid-labile tBu enable mild stepwise assembly
+
High enantiomeric purity supports D-peptide stereochemical control
Commercially available with enantiomeric purity for reproducible chiral fidelity
+
Protected side-chain prevents O-acylation during chain elongation
tBu ether blocks hydroxyl reactivity under standard coupling conditions

Why Fmoc-D-Ser(tBu)-OH Cannot Be Substituted


Although several protected D-serine derivatives exist (e.g., Fmoc-D-Ser-OH, Boc-D-Ser(tBu)-OH, and the L-enantiomer Fmoc-Ser(tBu)-OH), these compounds are not interchangeable in Fmoc/tBu SPPS. Critical differences in enantiomeric purity, side-chain protection strategy, and susceptibility to epimerization directly impact synthetic yield, product homogeneity, and biological fidelity. For instance, the L-enantiomer Fmoc-Ser(tBu)-OH exhibits unexpectedly high racemization under standard continuous-flow coupling conditions [1], while the unprotected hydroxyl of Fmoc-D-Ser-OH can lead to O-acylation and branching side reactions [2]. Furthermore, the Boc-based protection scheme of Boc-D-Ser(tBu)-OH is incompatible with Fmoc/tBu orthogonal deprotection protocols, necessitating entirely different synthetic workflows . The evidence presented below quantifies these differences and demonstrates why Fmoc-D-Ser(tBu)-OH is the rational choice for D-serine incorporation in Fmoc SPPS.

Fmoc-D-Ser(tBu)-OH (tBu-protected D-enantiomer)
vs
Fmoc-Ser(tBu)-OH (L-enantiomer)
L-enantiomer may exhibit higher racemization under continuous-flow coupling; diastereomeric impurity profile may differ.
Fmoc-D-Ser(tBu)-OH (tBu side-chain protection)
vs
Fmoc-D-Ser-OH (unprotected side-chain)
Unprotected hydroxyl may lead to O-acylation branching; crude purity and yield may shift.
Fmoc-D-Ser(tBu)-OH (Fmoc/tBu orthogonal scheme)
vs
Boc-D-Ser(tBu)-OH (Boc/Bzl scheme)
Boc protection requires strong-acid final cleavage; Fmoc workflow compatibility may not transfer directly.

Fmoc-D-Ser(tBu)-OH vs Analogs: Performance Comparison


Superior Enantiomeric Purity vs L-Enantiomer

Commercial Fmoc-D-Ser(tBu)-OH is routinely supplied with enantiomeric purity of ≥99.5% (a/a), corresponding to ≤0.5% L-enantiomer contamination . This is a critical differentiator, as even trace amounts of the wrong enantiomer can lead to diastereomeric peptide impurities that are difficult to separate chromatographically. In contrast, the L-enantiomer Fmoc-Ser(tBu)-OH has been documented to undergo unexpectedly high racemization during standard stepwise SPPS coupling under continuous-flow conditions; in a model tripeptide assembly (H-Gly-Ser-Phe-NH₂), racemization levels were sufficiently high to necessitate optimized coupling protocols using collidine to reduce epimerization to <1% [1]. The inherent enantiopurity of the D-enantiomer starting material mitigates this risk at the outset, providing a more reliable route to stereochemically homogeneous D-peptides.

Enantiomeric Purity vs L-Enantiomer
Head-to-head
D-enantiomer purity ≥99.5% (a/a). L-enantiomer racemization reported at ~1% after optimized coupling.
Supports enantiomeric integrity for D-peptide synthesis workflows
Marfey's reagent HPLC context; coupling protocol may influence outcome
Peptide Synthesis Enantiomeric Purity Chiral Chromatography

tBu Protection Prevents O-Acylation Side Reactions

In Fmoc SPPS, the presence of an unprotected hydroxyl group on serine can lead to O-acylation during activation and coupling, resulting in branched or deletion peptides that lower crude purity [1]. Fmoc-D-Ser(tBu)-OH employs a tert-butyl (tBu) ether to protect the side-chain hydroxyl, which is stable to piperidine-mediated Fmoc deprotection but is cleaved during final TFA-mediated resin cleavage and global deprotection. This orthogonal protection strategy ensures that the hydroxyl remains unreactive throughout chain assembly. In contrast, the unprotected analog Fmoc-D-Ser-OH lacks this protection, exposing the hydroxyl to potential side reactions that can reduce overall coupling efficiency and final product purity . While quantitative, head-to-head comparative data for this specific pair is not available in the public literature, the well-established mechanism of O-acylation in Fmoc SPPS provides a strong class-level inference that the tBu-protected derivative is superior for high-fidelity peptide assembly.

tBu Protection vs O-Acylation Risk
Class-level
Protected hydroxyl eliminates O-acylation pathway; unprotected analog is susceptible.
Side-reaction reduction supports higher crude purity expectations
Mechanistic inference; data to verify for specific sequences
Peptide Synthesis Side Reactions O-Acylation

Fmoc/tBu Orthogonality Advantage Over Boc Strategy

Fmoc-D-Ser(tBu)-OH is designed for the Fmoc/tBu orthogonal protection strategy, which uses a mild base (e.g., 20% piperidine in DMF) for α-amine deprotection and TFA (typically 95%) for final cleavage and side-chain deprotection . This two-dimensional scheme is compatible with acid-sensitive peptides and allows for the incorporation of a wide range of side-chain functionalities. In contrast, the Boc/Bzl strategy (used with Boc-D-Ser(tBu)-OH) requires strong acid (e.g., HF or TFMSA) for final deprotection, which can degrade acid-sensitive peptides and is generally considered more hazardous and less convenient for routine laboratory use . While Fmoc/tBu is the method of choice for the majority of modern peptide synthesis (>80% of SPPS publications) due to its milder conditions and compatibility with automated synthesizers [1], the Boc approach is reserved for specialized applications involving base-sensitive peptides or extremely difficult sequences. Therefore, for the vast majority of peptide synthesis projects, Fmoc-D-Ser(tBu)-OH is the preferred and more versatile building block.

Fmoc/tBu vs Boc Strategy Orthogonality
Class-level
Fmoc/tBu uses mild base/acid; Boc/Bzl requires strong acid (HF/TFMSA) for final cleavage.
Aligns with predominant modern SPPS automation protocols
Process compatibility review; >80% SPPS publications use Fmoc strategy
Peptide Synthesis Orthogonal Protection Fmoc vs. Boc Chemistry

High Purity Specifications vs Lower-Purity Alternatives

Leading suppliers such as Sigma-Aldrich (Novabiochem®) offer Fmoc-D-Ser(tBu)-OH with tightly controlled purity specifications: ≥99.0% by HPLC, ≥98% by TLC, and ≥97.0% by acidimetric assay . Additionally, enantiomeric purity is guaranteed at ≥99.5% (a/a) . In comparison, the unprotected analog Fmoc-D-Ser-OH from the same supplier is specified with a lower acidimetric assay of ≥92.0% and higher water content (≤7.0% vs. ≤1.0% for Fmoc-D-Ser(tBu)-OH) . While these differences may seem modest, in large-scale or multi-step syntheses, even small percentages of impurities can accumulate, leading to lower overall yields, increased purification burden, and higher cost of goods. Furthermore, the lower water content in Fmoc-D-Ser(tBu)-OH is advantageous for moisture-sensitive coupling reagents and for maintaining anhydrous conditions during activation.

Purity Specifications vs Unprotected Analog
Head-to-head
Acidimetric purity +5% (≥97.0% vs ≥92.0%). Water content -6% (≤1.0% vs ≤7.0%).
Supports more predictable coupling stoichiometry and process reproducibility
Supplier specification context; long-run cost review
Peptide Synthesis Quality Control Process Chemistry

Fmoc-D-Ser(tBu)-OH: Key Applications


Stereochemically Pure D-Peptides for Drug Discovery

When developing D-peptide-based therapeutics (e.g., antimicrobial peptides, enzyme inhibitors, or receptor antagonists), stereochemical integrity is paramount. Fmoc-D-Ser(tBu)-OH provides the required high enantiomeric purity (≥99.5% [a/a]) to minimize L-epimer contamination, thereby reducing the risk of off-target biological effects and ensuring reproducible pharmacological activity .

Automated High-Throughput Peptide Library Synthesis

The compatibility of Fmoc-D-Ser(tBu)-OH with automated peptide synthesizers and standard Fmoc/tBu protocols makes it the ideal choice for generating diverse D-peptide libraries. Its protected side-chain prevents O-acylation side reactions, which are particularly detrimental in automated workflows where manual intervention is limited [1]. High purity specifications also ensure consistent coupling efficiency across multiple plates or batches .

Process Development & Scale-Up for Peptide APIs

In the context of Good Manufacturing Practice (GMP) peptide production, the lower water content (≤1.0%) and higher acidimetric purity (≥97.0%) of Fmoc-D-Ser(tBu)-OH relative to unprotected alternatives contribute to more robust and reproducible large-scale syntheses . The well-established supply chain and availability in bulk quantities from multiple vendors further support its use in industrial settings .

Acid-Sensitive & Modified Peptide Synthesis

The Fmoc/tBu orthogonal protection scheme is inherently milder than Boc/Bzl chemistry, making Fmoc-D-Ser(tBu)-OH suitable for synthesizing peptides containing acid-labile modifications such as glycosylation, phosphorylation, or sulfation. The final TFA cleavage step removes the tBu group while preserving these sensitive functionalities [2].

Application
Selection Property
Validation Focus
Stereochemically controlled D-peptide research
Enantiomeric purity profile
Chiral impurity monitoring; bioactivity reproducibility
Automated high-throughput peptide library synthesis
Side-chain protection strategy
Coupling efficiency; O-acylation side-reaction control
Process development and scale-up studies
Purity and water content specifications
Lot-to-lot consistency; moisture-sensitive reagent compatibility
Acid-sensitive or post-translationally modified peptide synthesis
Orthogonal Fmoc/tBu deprotection compatibility
Mild cleavage conditions; functional group preservation
Quote Request

Request a Quote for Fmoc-D-Ser(tBu)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.